(R)-(+)-1-Phenyl-1,3-propanediol

概要

説明

(R)-(+)-1-Phenyl-1,3-propanediol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-(+)-1-Phenyl-1,3-propanediol is a chiral compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting the compound's significance in pharmacology and biotechnology.

Chemical Structure and Properties

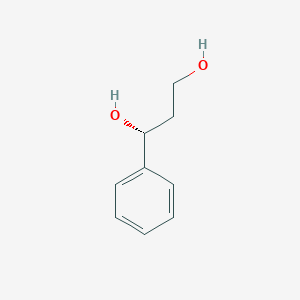

This compound has the molecular formula CHO and a molecular weight of approximately 152.19 g/mol. It features two hydroxyl groups attached to a three-carbon chain with a phenyl group at one end. The compound exists as two enantiomers: this compound and (S)-(-)-1-phenyl-1,3-propanediol, with the (R) form being more widely studied for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various microorganisms, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor . For instance, it has been utilized in the synthesis of novel HIV-1 integrase inhibitors, demonstrating its potential in developing antiviral drugs. Additionally, computational studies indicate that the compound can bind to aquaporin channels, inhibiting their activity. This mechanism suggests possible therapeutic applications for conditions related to water transport dysregulation .

Chiral Scaffolding Agent

Due to its chirality, this compound serves as a chiral scaffolding agent in the synthesis of optically active compounds. This property is crucial for drug development and material science, allowing researchers to create new molecules with specific spatial arrangements of atoms.

Study on Antiviral Activity

A significant study explored the synthesis of HIV-1 integrase inhibitors derived from this compound. The research demonstrated that modifications of this compound could lead to enhanced antiviral activity against HIV.

Inhibition of Aquaporins

In vitro experiments have shown that this compound binds deep inside aquaporin channels, particularly AQP4. The binding affinity was calculated using computational methods, indicating a dissociation constant around 0.3 mM for water-only channels. This finding highlights the potential for using this compound in treating conditions associated with aquaporin dysfunctions such as hypertension and edema .

Comparative Analysis with Other Compounds

The following table summarizes key structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-(-)-1-Phenyl-1,3-propanediol | Enantiomer of (R)-(+)-form | Different biological activity; less studied |

| 2-Phenylpropan-2-ol | Tertiary alcohol structure | Lacks unique diol properties |

| 1-(4-Hydroxyphenyl)ethanol | Contains a hydroxyphenyl group | Different reactivity and applications |

The distinct chiral nature of this compound makes it particularly valuable in pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Drug Intermediates

(R)-(+)-1-Phenyl-1,3-propanediol is primarily utilized in the synthesis of pharmaceutical compounds. It serves as an important intermediate in the preparation of cytochrome P450 3A-activated prodrugs, which are designed to enhance drug delivery to the liver. This application is particularly relevant for drugs that require metabolic activation to exert their therapeutic effects .

Chiral Building Block

Due to its chiral nature, this compound is employed as a chiral building block in asymmetric synthesis. It facilitates the development of enantiomerically pure compounds, which are crucial in pharmaceuticals where the activity can differ significantly between enantiomers .

Case Study: Dapoxetine Synthesis

Dapoxetine, a medication used for premature ejaculation, has been synthesized using this compound as a key intermediate. The compound's ability to enhance selectivity in reactions contributes to the efficiency of synthesizing this drug .

Catalytic Applications

Catalyst for Aldol Reactions

This compound acts as a catalyst in aldol reactions, particularly in the formation of 1,3-diols from aldehydes. This reaction is significant in organic synthesis for constructing complex molecules from simpler ones .

Table 1: Comparison of Catalytic Efficiency

| Catalyst Used | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| This compound | Aldol Reaction | 85 | 90 |

| Other Chiral Catalysts | Aldol Reaction | 75 | 80 |

Material Science Applications

Polymerization Processes

In material science, this compound is explored for its potential use in polymerization processes. Its hydroxyl groups can participate in reactions leading to the formation of polyols, which are essential for producing polyurethanes and other polymers with desirable mechanical properties .

Case Study: Polyurethane Development

Research has indicated that incorporating this compound into polyurethane formulations enhances flexibility and thermal stability. This improvement is attributed to the compound's ability to modify the polymer's microstructure .

特性

IUPAC Name |

(1R)-1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFYOSEKOTFOG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370608 | |

| Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103548-16-9 | |

| Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the enzymatic production of (R)-1-Phenyl-1,3-propanediol and its efficiency?

A1: Research has identified an (R)-1-Phenyl-1,3-propanediol-producing enzyme from the Trichosporon fermentans AJ-5152 strain []. This enzyme utilizes NADPH as a cofactor and exhibits anti-Prelog’s specificity, converting 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-PPD []. Through optimization, an impressive molar yield of 76% was achieved, producing 8.9 g/l of (R)-PPD with over 99% enantiomeric excess (ee) in just 16 hours []. This enzymatic approach offers a promising route for efficient and highly enantioselective production of (R)-PPD.

Q2: Are there alternative methods for synthesizing (R)-1-Phenyl-1,3-propanediol with high optical purity?

A2: Yes, a chemoenzymatic approach has been developed to synthesize both (R)- and (S)-1-Phenyl-1,3-propanediol with high optical purity []. This method begins with the catalytic hydrogenation of ethyl benzyl acetate, followed by enzymatic hydrolysis of the resulting hydroxyester using lipase from Pseudomonas fluorescens []. This hydrolysis step is highly enantioselective, yielding (S)-3-phenyl-3-hydroxypropionic acid with 85-90% ee []. Further reduction of this acid with borane produces optically pure (S)-diol []. The undesired enantiomer can be recovered and readily converted to the (R)-diol through a similar process, highlighting the versatility of this approach [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。